REACTION_CXSMILES
|
C(C1OC=CC=1)(=[O:3])C.N([O-])=O.[Na+].[C:13]([O-:24])(=[O:23])[C:14]1C(=[CH:19][CH:20]=[CH:21][CH:22]=1)C([O-])=O.[Na+].[Na+].N([O-])=O.[OH2:30]>Cl>[O:30]1[CH:19]=[CH:20][CH:21]=[C:22]1[C:14](=[O:3])[C:13]([OH:24])=[O:23] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1OC=CC1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
disodium phthalate
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)[O-])=CC=CC1)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was being added over 85 minutes
|
Duration
|
85 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated phthalic acid filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2 × 100 ml)
|
Type
|
CUSTOM
|
Details
|
to remove unreacted 2-acetylfuran (1.8 g; 8%)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4 × 100 ml)
|
Type
|
CUSTOM
|
Details
|
to remove furoic acid and phthalic acid (8.6 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5 × 100 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |